molecular formula C8H7N3O B3046156 1H-Indazole-4-carboxamide CAS No. 1203579-36-5

1H-Indazole-4-carboxamide

Cat. No.: B3046156
CAS No.: 1203579-36-5
M. Wt: 161.16
InChI Key: UEBBCHPIFFPKKL-UHFFFAOYSA-N
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Description

1H-Indazole-4-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. Indazole derivatives are known for their roles in medicinal chemistry, particularly as anti-inflammatory, anticancer, and antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-4-carboxamide can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole core. Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in the presence of oxygen .

Industrial Production Methods: Industrial production of this compound typically involves metal-catalyzed synthesis due to its efficiency and high yield. Transition metal catalysts such as copper and palladium are often employed to facilitate the cyclization and bond formation processes, ensuring minimal byproduct formation and optimal yields .

Chemical Reactions Analysis

1H-Indazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: tert-Butyl nitrite, silver catalysts.

    Reduction: Hydrazine, metal catalysts.

    Substitution: Iodine, montmorillonite K-10.

Major Products:

Scientific Research Applications

1H-Indazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of phosphoinositide 3-kinase δ, which is involved in cell growth and survival pathways. Others may inhibit enzymes like monoamine oxidases, which play a role in neurological disorders .

Comparison with Similar Compounds

1H-Indazole-4-carboxamide can be compared with other indazole derivatives such as:

Uniqueness: this compound stands out due to its stability and diverse biological activities, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1H-indazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)5-2-1-3-7-6(5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBBCHPIFFPKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726887
Record name 1H-Indazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203579-36-5
Record name 1H-Indazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid (2.3 g, 7.5 mmol) in DMSO (30 mL), PyBOP (5.82 g, 11.20 mmol) was added and reaction stirred at room temperature for 15 min. 3-(Aminomethyl)-4-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridin-2(1H)-one (2.52 g, 8.96 mmol) was then added and reaction mixture stirred overnight. On completion, water was added and the resulting precipitate filtered and washed with water. This solid was then stirred with acetonitrile for 10 min and filtered again to obtain 6-bromo-1-cyclopentyl-N-44-(hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1H-indazole-4-carboxamide (1.4 g, 40.9%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
5.82 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
3-(Aminomethyl)-4-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridin-2(1H)-one
Quantity
2.52 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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